molecular formula C6H14IN3 B011807 Piperidine-1-carboximidamide Hydroiodide CAS No. 102392-91-6

Piperidine-1-carboximidamide Hydroiodide

Cat. No. B011807
M. Wt: 255.1 g/mol
InChI Key: MKDZAWNSOJLXKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Piperidine-1-carboximidamide Hydroiodide and its derivatives often involves multi-step chemical processes that may include the formation of piperidine rings through cyclization reactions, followed by functional group transformations such as carboxamidation. A notable example of synthesis involves the transformation of 4-piperidinecarboxylic acid hydrochloride through reactions that introduce the carboximidamide functionality (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Molecular Structure Analysis

The molecular structure of Piperidine-1-carboximidamide Hydroiodide has been elucidated through techniques such as single-crystal X-ray diffraction, which reveals the orthorhombic crystal system of related compounds and highlights the chair conformation of the piperidine ring. This structural information is crucial for understanding the compound's reactivity and interaction with biological targets (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions that modify their structure and function. These reactions include N-alkylation, acylation, and the formation of hydrogen bonds with counterions, which significantly influence their chemical properties and potential applications in synthesizing more complex molecules or as intermediates in pharmaceuticals (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Physical Properties Analysis

The physical properties of Piperidine-1-carboximidamide Hydroiodide, such as solubility, melting point, and crystallinity, are determined by its molecular structure. The presence of the hydroiodide salt form enhances its solubility in water, making it suitable for various research and industrial applications. The crystalline nature of these compounds can also be investigated through X-ray diffraction techniques, providing insights into their stability and reactivity (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Chemical Properties Analysis

The chemical properties of Piperidine-1-carboximidamide Hydroiodide, including its acidity, basicity, and reactivity towards various reagents, are influenced by the functional groups present in its structure. The piperidine ring imparts basicity, while the carboximidamide group can participate in hydrogen bonding and other non-covalent interactions, affecting its chemical behavior in biological systems and synthetic pathways (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Scientific Research Applications

Chemistry and Pharmacology of Piperidine Alkaloids

Piperidine alkaloids, found in various plants including the Pinus genus, are crucial for medicinal applications. Piperidine-1-carboximidamide Hydroiodide is a derivative within this group, known for its potential in drug research. The structure of the piperidine nucleus facilitates the addition of acetamide groups, enabling diverse therapeutic applications. This structural versatility has made it a subject of interest for developing new therapeutic profiles, with research focusing on its potential in clinical applications ranging from pharmacological interventions to the design of novel drug scaffolds. The comprehensive review of the chemistry and pharmacology of Piperidine alkaloids by Singh et al. (2021) highlights the importance of this group in medicinal chemistry, suggesting a wide range of applications from drug synthesis to therapeutic interventions (Singh et al., 2021).

Piperine and Piperidine in Depression Treatment

The therapeutic potential of piperidine derivatives, particularly in the context of depression treatment, has been explored. Piperine and piperidine have shown promise as functional groups in the development of antidepressants targeting the 5-HT1A receptor. This receptor plays a key role in modulating serotonin levels, which are crucial for maintaining mood balance. Wang et al. (2019) discussed the structure and function of the 5-HT1A receptor and summarized various antidepressants, including those with piperazine and piperidine groups, highlighting their potential in enhancing antidepressant effects (Wang et al., 2019).

Anticonvulsant Properties

Piperidine derivatives have been recognized for their anticonvulsant properties. These compounds, through modifications and derivations from the piperidine nucleus, have been shown to modify seizure patterns and exhibit sedative-hypnotic, tranquilizing, and muscle-relaxing actions. Such derivatives have been used in treating various types of epilepsy, with certain compounds being more potent than others. The review by Pei (1983) details the pharmacology and clinical use of piperine and its derivatives as anticonvulsants, shedding light on their potential as a new group of antiepileptic drugs (Pei, 1983).

Anticancer Potential

Recent studies have focused on the anticancer activities of piperine, an alkaloid present in black pepper and derived from the piperidine structure. Piperine has been investigated for its chemopreventive activity and its role in enhancing antioxidant systems, increasing detoxifying enzymes, and suppressing stem cell self-renewal. Furthermore, it has been found to inhibit the proliferation and survival of various cancerous cell lines, demonstrating its potential as a significant anticancer agent. This comprehensive preclinical data, as reviewed by Manayi et al. (2017), emphasizes the promising candidacy of piperine for further development in cancer treatment (Manayi et al., 2017).

properties

IUPAC Name

piperidine-1-carboximidamide;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3.HI/c7-6(8)9-4-2-1-3-5-9;/h1-5H2,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDZAWNSOJLXKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=N)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380904
Record name Piperidine-1-carboximidamide Hydroiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidine-1-carboximidamide Hydroiodide

CAS RN

102392-91-6
Record name Piperidine-1-carboximidamide Hydroiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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